Soyosaponin-Ab -

Soyosaponin-Ab

Catalog Number: EVT-13523776
CAS Number:
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Soyasaponin-Ab is a specific type of soyasaponin, which are complex triterpenoid glycosides primarily found in soybeans (Glycine max). These compounds are recognized for their diverse biological activities and potential health benefits, including anti-inflammatory, anticancer, and cholesterol-lowering effects. Soyasaponins are classified into different groups based on their structural characteristics, with group A and group B being the most notable. Soyasaponin-Ab belongs to group A, characterized by its glycosylation at specific carbon positions of the soyasapogenol backbone.

Source and Classification

Soyasaponin-Ab is predominantly sourced from soybeans and their derivatives. The classification of soyasaponins includes:

  • Group A: Glycosylated at the carbon-3 and carbon-22 positions of soyasapogenol A. This group includes various homologs, among which soyasaponin-Ab is identified.
  • Group B: These soyasaponins have a different glycosylation pattern and include compounds conjugated with 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one.

Soyasaponins are known to contribute to the nutritional profile of soy products and are implicated in various health benefits due to their bioactive properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of soyasaponin-Ab can be achieved through several methods, typically involving extraction from natural sources or chemical synthesis in laboratory settings. Common techniques include:

  • High-Pressure Extraction: This method enhances the yield of soyasaponins from soybean germ by using elevated pressure and temperature conditions.
  • Preparative Chromatography: Following extraction, chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to purify soyasaponin-Ab from other components in the extract.

Recent studies have utilized ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-Q-TOF/MS) for precise identification and quantification of soyasaponin-Ab in various soybean products .

Molecular Structure Analysis

Structure and Data

Soyasaponin-Ab has a complex molecular structure characterized by a pentacyclic triterpenoid backbone (aglycone) linked to multiple sugar moieties. The structural formula can be represented as follows:

C30H50O10C_{30}H_{50}O_{10}

The molecular weight of soyasaponin-Ab is approximately 594.7 g/mol. The structure features an oleanane-type aglycone, which is a common characteristic of many saponins. Specific glycosylation patterns at carbon positions 3 and 22 contribute to its unique properties .

Chemical Reactions Analysis

Reactions and Technical Details

Soyasaponin-Ab undergoes various chemical reactions that can affect its bioactivity. Key reactions include:

  • Hydrolysis: Soyasaponins can be hydrolyzed to release their aglycone forms, which may exhibit different biological activities compared to their glycosylated counterparts.
  • Degradation: Under certain conditions (e.g., heat or acidic environments), soyasaponins may degrade into smaller fragments that can possess distinct pharmacological properties.

Research has shown that the bioactivity of soyasaponin-Ab can be enhanced through these transformations, making it a subject of interest in pharmacological studies .

Mechanism of Action

Process and Data

The mechanism of action of soyasaponin-Ab involves several pathways:

  1. Osteoblast Differentiation: Soyasaponin-Ab has been shown to enhance osteoblast differentiation by upregulating key transcription factors such as Runx2 and Osx. This effect is mediated through the activation of signaling pathways that promote bone formation.
  2. Anti-inflammatory Effects: It reduces inflammation by downregulating MyD88 expression and inhibiting the recruitment of Toll-like receptor 4 into lipid rafts, thereby modulating immune responses .

These mechanisms highlight the potential therapeutic applications of soyasaponin-Ab in bone health and inflammation-related conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Soyasaponin-Ab exhibits several notable physical and chemical properties:

These properties are crucial for understanding how soyasaponin-Ab can be utilized in various formulations for health applications .

Applications

Scientific Uses

Soyasaponin-Ab has several applications in scientific research and potential therapeutic use:

  • Nutraceuticals: Due to its health-promoting properties, it is explored as an ingredient in dietary supplements aimed at improving bone health.
  • Pharmaceutical Research: Its anti-inflammatory and anticancer properties make it a candidate for drug development targeting chronic diseases.
  • Functional Foods: Incorporation into food products for enhanced nutritional value is another area of interest.
Biosynthesis and Metabolic Pathways of Soyasaponin-Ab

Enzymatic Pathways in Triterpenoid Saponin Biosynthesis

Soyasaponin-Ab (SA) is an oleanane-type triterpenoid saponin derived from the isoprenoid pathway in Glycine max (soybean). The biosynthesis initiates with the mevalonate (MVA) pathway, where acetyl-CoA units are converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These C5 precursors condense to form farnesyl diphosphate (FPP; C15), which dimerizes into squalene (C30)—the universal triterpenoid backbone. Squalene undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene, a pivotal branchpoint for triterpenoid diversification [1] [10].

The cyclization of 2,3-oxidosqualene is mediated by oxidosqualene cyclases (OSCs), primarily β-amyrin synthase (BAS), which produces β-amyrin—the core aglycone for oleanane-type saponins. In soybeans, BAS catalyzes the formation of the characteristic pentacyclic oleanane structure (Figure 1). Subsequent oxidative modifications introduce hydroxyl groups at C-21, C-22, and C-24 positions, yielding soyasapogenol A (SS-A), the aglycone specific to SA [5] [10]. Glycosylation then attaches oligosaccharide chains to SS-A at C-3 and C-22 positions, culminating in SA.

Table 1: Key Enzymes in Early Triterpenoid Saponin Biosynthesis

EnzymeGene SymbolFunctionProduct
Squalene SynthaseSSCondensation of FPP to squaleneSqualene
Squalene EpoxidaseSEEpoxidation of squalene2,3-Oxidosqualene
β-Amyrin SynthaseBASCyclization of 2,3-oxidosqualeneβ-Amyrin
Cytochrome P450 CYP72ACYP72A69Hydroxylation at C-21/C-22 of β-amyrinSoyasapogenol A

Role of Cytochrome P450 Monooxygenases in Soyasaponin-Ab Formation

Cytochrome P450 monooxygenases (P450s) orchestrate the structural diversification of β-amyrin into soyasapogenol A. In soybeans, CYP72A69 (orthologous to Medicago truncatula CYP72A61v2) catalyzes the C-22 hydroxylation of β-amyrin, while CYP93E subfamily members (e.g., CYP93E1) mediate C-24 hydroxylation. The sequential action of these P450s introduces hydroxyl groups essential for SA’s aglycone formation. Crucially, CYP72A69 exhibits strict regiospecificity for substrates already hydroxylated at C-24, indicating a coordinated oxidation sequence [2] [6] [8].

P450s further enable species-specific modifications. For instance, Glycyrrhiza uralensis (licorice) uses CYP88D6 for C-11 oxidation to produce glycyrrhetinic acid, a pathway absent in soybeans. In contrast, soybean P450s prioritize C-21/C-22 oxygenation to generate SS-A. Light exposure significantly induces CYP72A69 expression in germinating soybeans, correlating with SA accumulation in hypocotyls [2] [10].

Table 2: P450 Enzymes in Soyasapogenol A Biosynthesis

P450 EnzymeSpeciesFunctionSubstrate Specificity
CYP72A69Glycine maxC-22 hydroxylation24-Hydroxy-β-amyrin
CYP93E1Glycine maxC-24 hydroxylationβ-Amyrin
CYP88D6Glycyrrhiza uralensisC-11 oxidationβ-Amyrin
CYP716A12Medicago truncatulaC-2/C-28 oxidationβ-Amyrin/oleanolic acid

Glycosyltransferase-Mediated Modifications of Soyasapogenol A

Glycosylation transforms soyasapogenol A into bioactive SA, enhancing its solubility and stability. This process involves uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) that sequentially attach sugar moieties. In soybeans:

  • UGT73P2 (GmSGT2) adds galactose to glucuronic acid at C-3, forming the γg moiety.
  • UGT91F11 (encoded by Sg-3) attaches glucose as the third sugar, yielding the αg chain.
  • Acetyltransferases modify terminal sugars at C-22 [7] [8].

The Sg-3 gene (Glyma.10G104700) is critical for SA biosynthesis. Loss-of-function mutants (sg-3 alleles) accumulate SA precursors like Ab-γg saponin due to disrupted glucose attachment. For example, EMS-induced sg-3b mutants show 3-fold reduced Sg-3 expression in hypocotyls, confirming its role in SA maturation [7]. UGT specificity varies across tissues: Sg-3 is highly expressed in hypocotyls but negligible in cotyledons, where rhamnose replaces glucose as the third sugar [7].

Table 3: Glycosyltransferases in Soyasaponin-Ab Assembly

UGTGene LocusSugar TransferredAcceptor SiteProduct Formed
UGT73P2 (GmSGT2)Glyma.11G053400GalactoseC-3 GlcUAγg saponin
UGT91F11 (Sg-3)Glyma.10G104700GlucoseC-3 Galactoseαg saponin (SA core)
UGT73F4Glyma.07G254600Xylose/GlucoseC-22Bidesmosidic saponin

Genetic Regulation of Soyasaponin-Ab Production in Glycine max

SA accumulation is governed by genetic polymorphisms and transcriptional networks. The Sg-1 locus (Glyma.07G254600) encodes a glycosyltransferase responsible for C-22 modifications. Allelic variants (Sg-1a vs. Sg-1b) determine terminal sugar identity (xylose vs. glucose), influencing SA’s bitterness [5] [7]. Meanwhile, Sg-3 nonsense/missense mutations (e.g., sg-3a, sg-3b) abolish UGT91F11 activity, leading to SA precursor accumulation.

Transcriptional regulators include:

  • MYB transcription factors that bind promoters of BAS and UGT genes.
  • Jasmonate-responsive elements inducing P450 and UGT expression under stress [10].Light-dark transitions significantly upregulate UGT73P2 and UGT91H4 in peas (Pisum sativum), homologs of soybean UGTs, indicating conserved photoperiodic regulation in legumes [2].

Table 4: Genetic Factors Influencing Soyasaponin-Ab Biosynthesis

GeneLocusMutation ImpactEffect on SA
Sg-3Glyma.10G104700Nonsense/missense (e.g., sg-3b promoter SNP)Reduced SA; precursor accumulation
Sg-1Glyma.07G254600Allelic variation (Sg-1a/Sg-1b)Alters bitterness profile
CYP72A69Glyma.02G101200Light-induced expressionEnhanced SS-A production

Comparative Analysis of Biosynthetic Pathways Across Legume Species

SA biosynthesis exhibits species-specific divergence across legumes:

  • Soybean (Glycine max): Accumulates SA in hypocotyls via UGT91F11-mediated glucosylation. Group A saponins (including SA) are unique to soybeans among legumes [8].
  • Pea (Pisum sativum): Produces only soyasaponin Bb (not SA) due to absent C-21 hydroxylation. PsUGT73P2 and PsUGT91H4 expression is light-dependent but lacks functional Sg-3 orthologs for glucose attachment [2].
  • Lentil (Lens culinaris): Dominated by DDMP saponins, which lack the C-22 glycosylation characteristic of SA [8].

Evolutionarily, gene family expansions in Glycine max explain its SA proficiency. Soybeans harbor 246 P450 and 112 UGT genes—significantly more than peas—enabling specialized modifications like C-21 hydroxylation and acetylation [5] [8].

Table 5: Saponin Profiles in Key Legume Species

SpeciesDominant SaponinAglyconeKey Biosynthetic Feature
Glycine max (Soybean)Soyasaponin AbSoyasapogenol AC-21 hydroxylation; C-22 glycosylation
Pisum sativum (Pea)Soyasaponin BbSoyasapogenol BNo C-21 hydroxylation; rhamnosylation at C-3
Cicer arietinum (Chickpea)DDMP saponinsSoyasapogenol BDDMP moiety at C-22; no glycosylation
Medicago truncatulaHederagenin derivativesHederageninC-2/C-23 oxidation; glucuronidation

Properties

Product Name

Soyosaponin-Ab

IUPAC Name

(4aS,5R,6R)-6-hydroxy-5-[(3E,7E,11E)-13-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-1,1,4a,6-tetramethyl-3,4,5,7,8,8a-hexahydronaphthalen-2-one

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H50O3/c1-22(13-9-15-24(3)21-31)11-8-12-23(2)14-10-16-26-29(6)19-18-27(32)28(4,5)25(29)17-20-30(26,7)33/h11,14-15,25-26,31,33H,8-10,12-13,16-21H2,1-7H3/b22-11+,23-14+,24-15+/t25?,26-,29+,30-/m1/s1

InChI Key

DRLJOZRXEKMJSC-YVUVKNHKSA-N

Canonical SMILES

CC(=CCCC1C2(CCC(=O)C(C2CCC1(C)O)(C)C)C)CCC=C(C)CCC=C(C)CO

Isomeric SMILES

C/C(=C\CC[C@@H]1[C@]2(CCC(=O)C(C2CC[C@@]1(C)O)(C)C)C)/CC/C=C(\C)/CC/C=C(\C)/CO

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